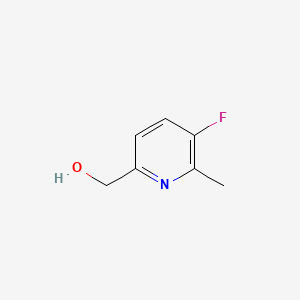

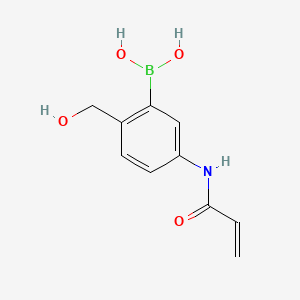

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid

Vue d'ensemble

Description

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid is a chemical compound with the molecular formula C10H12BNO4 . It is used in various scientific and industrial applications .

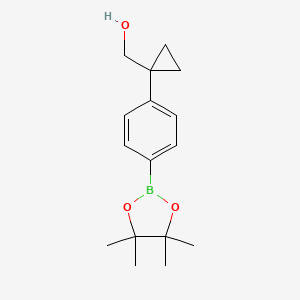

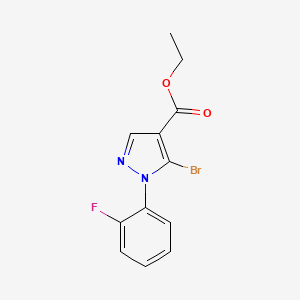

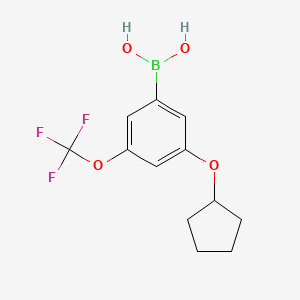

Molecular Structure Analysis

The molecular structure of 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid consists of an acrylamide group attached to a phenyl ring, which also carries a hydroxymethyl group and a boronic acid group . The InChI code for this compound is 1S/C10H12BNO4/c1-2-10(14)12-8-4-3-7(6-13)9(5-8)11(15)16/h2-5,13,15-16H,1,6H2,(H,12,14) .Physical And Chemical Properties Analysis

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid has a molecular weight of 221.02 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 221.0859380 g/mol . The topological polar surface area is 89.8 Ų .Applications De Recherche Scientifique

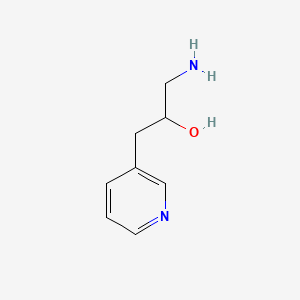

Field

Application

Boronic acids and their esters, such as 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid, are considered for the design of new drugs and drug delivery devices .

Results

The rate of reaction is considerably accelerated at physiological pH, which is an important consideration for pharmacological purposes .

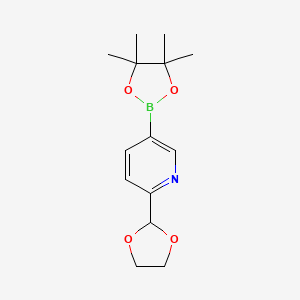

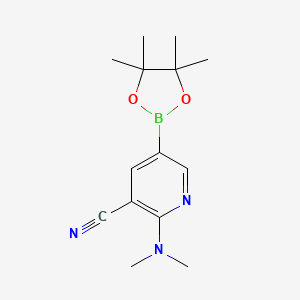

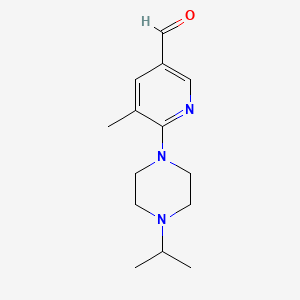

Suzuki–Miyaura Coupling

Field

Application

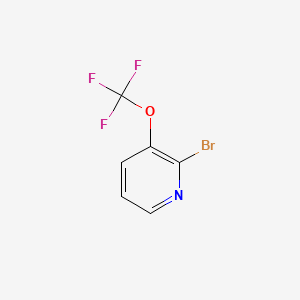

Boron reagents, including phenylboronic acids, are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Method

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Results

Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Targeting Oligosaccharides and Glycoconjugates

Field

Application

Boronic acid moieties, such as 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid, have been used to create oligosaccharide recognition sites on material surfaces . These sites can sharply discriminate a target oligosaccharide over closely related carbohydrate structures .

Method

The method involves the formation of a high-order oligosaccharide: 5-acrylamido-2-(hydroxymethyl)phenylboronic acid cyclic monoester (APB) complex . This complex is then fixed on the surface and a molecular scaffold is constructed around the oligosaccharide template .

Results

This approach creates recognition sites with unparalleled oligosaccharide discrimination .

Glucose-Sensitive Hydrogels

Field

Application

Phenylboronic acid-based hydrogels, which can respond to changes in glucose levels, are being researched for use in insulin delivery systems .

Method

These hydrogels are designed to release hypoglycemic drugs, such as insulin, in response to an increase in glucose levels .

Results

These glucose-responsive hydrogels show promise for managing diabetes, given the large number of diabetes patients worldwide .

Preparation of Allylic and Benzylic Alcohols

Field

Application

Oxaboroles and benzoxaboroles, which can be derived from boronic acids and their esters, are useful substrates for the preparation of allylic and benzylic alcohols .

Method

This typically involves a Suzuki coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction .

Results

The result is the formation of allylic and benzylic alcohols, which are important compounds in organic synthesis .

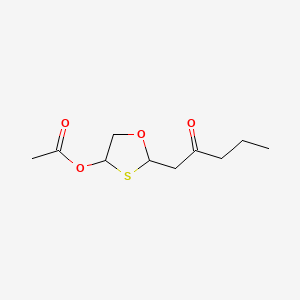

Hydrolysis Studies

Field

Application

Boronic acids and their esters, such as 5-Acrylamido-2-(hydroxymethyl)phenylboronic acid, are studied for their susceptibility to hydrolysis, particularly at physiological pH .

Method

The kinetics of hydrolysis is studied, which is found to be dependent on the substituents in the aromatic ring .

Results

The rate of the reaction is considerably accelerated at physiological pH, which is an important consideration for pharmacological purposes .

Propriétés

IUPAC Name |

[2-(hydroxymethyl)-5-(prop-2-enoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO4/c1-2-10(14)12-8-4-3-7(6-13)9(5-8)11(15)16/h2-5,13,15-16H,1,6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPPDIZUHBQKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C=C)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675139 | |

| Record name | [5-(Acryloylamino)-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acrylamido-2-(hydroxymethyl)phenylboronic acid | |

CAS RN |

1217500-76-9 | |

| Record name | B-[2-(Hydroxymethyl)-5-[(1-oxo-2-propen-1-yl)amino]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Acryloylamino)-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)

![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)